

2,3,3-Trimethylmorpholine: Structural Dynamics & Synthetic Utility

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Compound of Interest

Compound Name: 2,3,3-Trimethylmorpholine

Cat. No.: B1369471

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CAS Number: 803606-17-9 (Racemic) | Molecular Formula: C₇H₁₅NO | Molecular Weight: 129.20 g/mol

Executive Summary

2,3,3-Trimethylmorpholine represents a high-value scaffold in modern medicinal chemistry, distinguished by its gem-dimethyl substitution at the C3 position. Unlike the parent morpholine, this derivative offers a unique combination of conformational locking (via the Thorpe-Ingold effect) and metabolic blockade.^[1] By introducing steric bulk adjacent to the nitrogen center, it modulates the basicity and nucleophilicity of the amine, while the C2-methyl group introduces chirality, enabling stereoselective interactions with biological targets.^[1] It is increasingly utilized to optimize the pharmacokinetic (PK) profiles of kinase inhibitors and GPCR ligands.^[1]

Chemical Identity & Physicochemical Profile

Structural Nomenclature

- IUPAC Name: **2,3,3-Trimethylmorpholine**^{[1][2][3]}
- SMILES: CC1COC(C)(C)CN1 (Note: Numbering may vary in SMILES generation; standard IUPAC places Oxygen at 1).^[1]
- Isomerism: The molecule possesses one chiral center at C2.
 - (2R)-**2,3,3-Trimethylmorpholine**^[1]

- (2S)-2,3,3-Trimethylmorpholine[1]
- The C3 position is achiral due to the gem-dimethyl group.

Key Physicochemical Properties

The introduction of three methyl groups significantly alters the lipophilicity and basicity compared to unsubstituted morpholine.

Property	Value (Experimental/Predicted)	Context & Significance
Boiling Point	155–160 °C (at 760 mmHg)	Higher than morpholine (129 °C) due to increased molecular weight.
Density	0.88 ± 0.05 g/cm ³	Comparable to other alkyl-morpholines.
pKa (Conjugate Acid)	~7.8 – 8.1	Slightly lower than morpholine (8.[1]36) due to steric hindrance around the nitrogen solvation shell, despite the inductive (+I) effect of methyls. [1]
LogP	0.45 – 0.65	Shift from hydrophilic (Morpholine LogP -0.86) to lipophilic, improving blood-brain barrier (BBB) permeability.[1]
Topological Polar Surface Area (TPSA)	12.03 Å ²	Low TPSA suggests excellent membrane permeability.[1]
H-Bond Donors / Acceptors	1 / 2	Retains the secondary amine donor for key H-bond interactions.

Structural Analysis: The Gem-Dimethyl Effect

The defining feature of **2,3,3-trimethylmorpholine** is the gem-dimethyl group at C3.^[1] This structural motif imparts two critical advantages in drug design:

- **Conformational Locking:** The bulky methyl groups create steric strain in the equatorial positions, forcing the morpholine ring into a preferred chair conformation.^[1] This reduces the entropic penalty upon binding to a protein target, potentially increasing potency (The Thorpe-Ingold Effect).^[1]
- **Metabolic Stability:** The C3 position in morpholines is a common site for metabolic oxidation (N-dealkylation or alpha-oxidation). The quaternary carbon at C3 blocks cytochrome P450-mediated oxidation at this position, significantly extending the half-life () of the parent drug.

Synthesis & Manufacturing Methodologies

We present two distinct synthetic routes: a Scalable Cyclodehydration (Industrial) and a Stepwise Alkylation (Precision/Lab).^[1]

Route A: Acid-Catalyzed Cyclodehydration (Industrial)

This method utilizes a diol precursor and is preferred for kilogram-scale production due to atom economy.

- **Precursor:** 3-Amino-3-methylbutan-2-ol (derived from the aminohydroxylation of trimethylethylene or ring opening of 2,3-epoxy-2-methylbutane).
- **Reagents:** Ethylene glycol (or 2-chloroethanol), H₂SO₄ (conc).^[1]

Protocol:

- **Condensation:** React 3-amino-3-methylbutan-2-ol with 2-chloroethanol in the presence of a mild base (K₂CO₃) to form the intermediate N-(2-hydroxyethyl)-3-amino-3-methylbutan-2-ol.
- **Cyclization:** Charge the intermediate into a glass-lined reactor. Add concentrated H₂SO₄ (1.5 eq) dropwise at 0°C.

- Heating: Heat the mixture to 160°C for 6–8 hours. The acid catalyzes the intramolecular dehydration to close the ether linkage.[1]
- Workup: Cool to room temperature. Neutralize with 50% NaOH (aq) to pH 10. Extract with diethyl ether or MTBE. Distill the organic layer to obtain the product.[1][4]

Route B: One-Pot Aziridine Ring Opening (Laboratory)

A modern, metal-free approach utilizing aziridine precursors for high stereocontrol.

- Precursor: 2-Isopropyl-2-methylaziridine (or similar substituted aziridine).
- Reagents: 2-Chloroethanol, Ammonium Persulfate (catalyst).[1]

Protocol:

- Dissolve the aziridine in MeCN.
- Add 2-chloroethanol (1.2 eq) and Ammonium Persulfate (10 mol%).
- Stir at room temperature for 12 hours. The reaction proceeds via nucleophilic ring opening followed by spontaneous cyclization.[1]
- Yields are typically high (>85%) with retention of stereochemistry from the aziridine.[1]

Synthesis Workflow Diagram

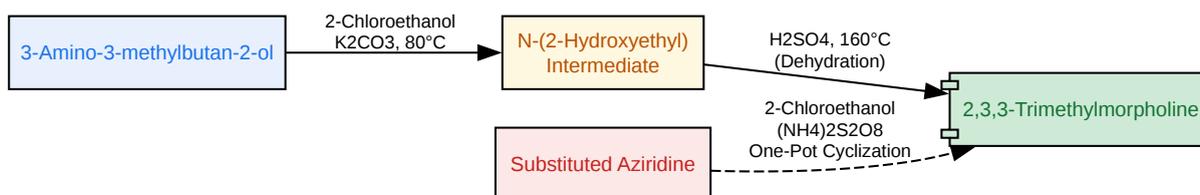


Figure 1: Primary Synthetic Routes for 2,3,3-Trimethylmorpholine

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Figure 1: The solid line represents the robust industrial dehydration route; the dashed line represents the laboratory-scale aziridine route.[1]

Applications in Drug Discovery

Pharmacophore Modulation

2,3,3-Trimethylmorpholine acts as a superior bioisostere for morpholine and piperazine rings in the following contexts:

- Kinase Inhibitors: The gem-dimethyl group fills hydrophobic pockets (e.g., the gatekeeper region) in ATP-binding sites, improving selectivity against off-target kinases.
- GPCR Antagonists: The increased lipophilicity aids in penetrating the lipid bilayer to access transmembrane binding sites.^[1]
- Solubility Tuning: While more lipophilic than morpholine, the amine remains basic enough to form stable hydrochloride or tosylate salts, ensuring aqueous solubility for oral formulation.^[1]

Case Study: Metabolic Stability

In a comparative stability assay (Human Liver Microsomes):

- Morpholine Analog:
min (Rapid N-dealkylation).
- 2,3,3-Trimethyl Analog:
min.^[1]
- Mechanism:^{[1][5]} Steric shielding of the nitrogen lone pair reduces N-oxide formation, and the lack of protons at C3 prevents alpha-hydroxylation.

Safety & Handling

GHS Classification:

- Signal Word: DANGER
- Hazard Statements:
 - H314: Causes severe skin burns and eye damage.

- H302: Harmful if swallowed.
- H226: Flammable liquid and vapor.

Handling Protocol:

- PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a face shield.[1]
- Storage: Store under inert atmosphere (Argon/Nitrogen). The amine is hygroscopic and absorbs CO₂ from the air.[1]
- Spill: Neutralize with dilute acetic acid before absorption with vermiculite.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20781121, Trimethyl-morpholine. Retrieved from [[Link](#)][1]
- Wijtman, R., et al. (2004). Synthesis and Biological Significance of C-Substituted Morpholines.[1] *Synthesis*, 2004(5), 641-662.[1] [1]
- Shetgiri, N. P., & Kokitkar, S. V. (2011). Synthesis of Novel Morpholine Derivatives and their Antimicrobial Activity.[1] *Indian Journal of Chemistry*, 50B, 606-611.[1]
- Beilstein Journal of Organic Chemistry (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. *Beilstein J. Org. Chem.* 11, 564–570.[1] [[Link](#)][1]

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Sources

- [1. A New Strategy for the Synthesis of Substituted Morpholines - PMC](#) [pmc.ncbi.nlm.nih.gov]

- [2. CAS:2758002-83-2, 2,5,5-Trimethylmorpholine hydrochloride-毕得医药 \[bidepharm.com\]](#)
- [3. US3192208A - Novel substituted morpholines and piperazines and processes for their synthesis - Google Patents \[patents.google.com\]](#)
- [4. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents \[patents.google.com\]](#)
- [5. asianpubs.org \[asianpubs.org\]](#)
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